Product packaging for (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol(Cat. No.:)

(1H-Pyrazol-4-yl)(thiophen-3-yl)methanol

Cat. No.: B13290311
M. Wt: 180.23 g/mol
InChI Key: XZMYCDCPJWPRDY-UHFFFAOYSA-N
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Description

(1H-Pyrazol-4-yl)(thiophen-3-yl)methanol is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It features a hybrid heterocyclic structure comprising both pyrazole and thiophene rings linked by a methanol bridge. The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a π-excessive system . This scaffold is considered a privileged structure in medicinal chemistry, as pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities . Pyrazole-based compounds are frequently investigated as core scaffolds in the development of new therapeutic agents due to their diverse biological profiles, which include anti-inflammatory, anticancer, antimicrobial, antitumor, anti-tubercular, and antidepressant activities . The presence of both the 1H-pyrazol-4-yl and thiophen-3-yl rings makes this compound a valuable bifunctional intermediate for organic synthesis and drug discovery. It is particularly useful for constructing more complex molecules designed to interact with biological targets. For instance, structurally related hybrids containing pyrazole and thiophene rings have been explored in patent literature for their use as inhibitors of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a target relevant for treating metabolic syndromes such as type 2 diabetes and insulin resistance . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B13290311 (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1H-pyrazol-4-yl(thiophen-3-yl)methanol

InChI

InChI=1S/C8H8N2OS/c11-8(6-1-2-12-5-6)7-3-9-10-4-7/h1-5,8,11H,(H,9,10)

InChI Key

XZMYCDCPJWPRDY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C2=CNN=C2)O

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazol 4 Yl Thiophen 3 Yl Methanol and Its Analogs

Established Synthetic Routes for the Core (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol Scaffold

The formation of the diaryl- or di-heteroaryl methanol (B129727) core is typically achieved through the coupling of two distinct heterocyclic entities, one acting as a nucleophile and the other as an electrophile.

Multi-Step Synthesis Approaches

A common and reliable multi-step strategy involves the pre-formation of functionalized pyrazole (B372694) and thiophene (B33073) rings, followed by a convergent coupling step. A highly analogous and illustrative approach is the synthesis of related pyrazolyl-aryl methanols, which can be adapted for the target molecule. This process generally involves the formation of an organometallic species from one of the heterocycles, which then undergoes a nucleophilic addition to a carbonyl group on the other.

A plausible multi-step sequence is outlined below:

Protection and Functionalization of Pyrazole: Starting with a commercially available pyrazole, the nitrogen is often protected (e.g., with a tetrahydropyranyl group) to prevent side reactions. The C4 position is then selectively functionalized, for instance, through halogenation followed by a halogen-metal exchange.

Formation of the Organometallic Pyrazole: The 4-halo-pyrazole intermediate is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to generate a highly reactive 4-lithiated pyrazole species.

Nucleophilic Addition: The organolithium pyrazole derivative is then reacted with an electrophilic thiophene precursor, typically thiophene-3-carbaldehyde. masterorganicchemistry.comwikipedia.org This addition forms a lithium alkoxide intermediate.

Deprotection and Work-up: An acidic work-up protonates the alkoxide to yield the final methanol product and simultaneously removes the protecting group from the pyrazole nitrogen. masterorganicchemistry.com

This convergent strategy allows for modularity, as various substituted pyrazoles and thiophenes can be combined to create a diverse library of analogs.

Table 1: Representative Multi-Step Synthesis Scheme

Step Reactant 1 Reactant 2 Key Reagents Intermediate/Product Purpose
1 1H-Pyrazole Dihydropyran p-TsOH 1-(Tetrahydropyran-2-yl)-1H-pyrazole N-H Protection
2 N-Protected Pyrazole N-Iodosuccinimide (NIS) - 4-Iodo-1-(THP)-1H-pyrazole C4-Functionalization
3 4-Iodo-pyrazole n-BuLi THF, -78 °C 4-Lithio-1-(THP)-1H-pyrazole Organometallic Formation
4 4-Lithio-pyrazole Thiophene-3-carbaldehyde THF, -78 °C Lithium alkoxide intermediate C-C Bond Formation
5 Lithium alkoxide Aqueous Acid (e.g., HCl) - This compound Deprotonation & Deprotection

One-Pot Reaction Strategies

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. While a specific one-pot synthesis for this compound is not extensively documented, strategies for related pyrazole-containing structures can be extrapolated. rsc.orgresearchgate.net

A hypothetical one-pot approach could involve the initial formation of a pyrazole ring from suitable precursors, which then reacts in situ with a thiophene derivative. For example, a three-component reaction could bring together a hydrazine (B178648), a 1,3-dicarbonyl compound (to form the pyrazole), and a functionalized thiophene. mdpi.combiointerfaceresearch.com More advanced one-pot methods might involve domino reactions where the formation of the pyrazole triggers a subsequent C-C bond-forming cyclization or coupling. nih.gov

Another strategy involves the in situ generation of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, which is then immediately used in a subsequent step, such as a condensation reaction, within the same vessel. mdpi.com Although this does not directly yield the methanol, subsequent reduction could complete the synthesis in a streamlined, multi-step, one-pot fashion.

Table 2: Comparison of Potential One-Pot vs. Multi-Step Approaches

Feature Multi-Step Synthesis One-Pot Synthesis
Efficiency Lower; requires isolation of intermediates. Higher; multiple steps in one vessel.
Yield Often higher and more predictable for individual steps. Can be lower due to competing side reactions.
Purification Multiple purification steps required. Simplified; only final product is isolated.
Versatility High; allows for modular combination of pre-formed building blocks. Generally optimized for a specific set of reactants.
Development More straightforward to develop and optimize each step. Can be challenging to find compatible conditions for all steps. nih.gov

Precursor Synthesis and Building Block Elaboration

The success of any synthetic route hinges on the availability and efficient preparation of the core building blocks: the substituted pyrazole and thiophene intermediates.

Synthesis of Substituted Pyrazole Intermediates

The pyrazole ring is a fundamental heterocycle, and numerous methods exist for its synthesis. The choice of method often depends on the desired substitution pattern.

Knorr Pyrazole Synthesis: The most common method involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound. This provides a straightforward route to a wide array of substituted pyrazoles.

Reaction with α,β-Unsaturated Carbonyls: Hydrazines can also react with α,β-unsaturated aldehydes and ketones to form pyrazolines, which can be subsequently oxidized to pyrazoles. worldresearchersassociations.com

Vilsmeier-Haack Formylation: To obtain the crucial pyrazole-4-carbaldehyde intermediate, a pre-formed pyrazole can be subjected to the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemmethod.comnih.gov This reaction efficiently introduces a formyl group at the C4 position of the pyrazole ring, making it an electrophilic partner for subsequent coupling reactions. researchgate.netresearchgate.net

Lithiation and Formylation: Alternatively, direct lithiation of a protected pyrazole at the C5 position followed by quenching with DMF can yield 5-formylpyrazoles. rsc.org Similar strategies targeting the C4 position can also be employed.

Table 3: Common Synthetic Methods for Pyrazole Intermediates

Method Starting Materials Product Type Key Features
Knorr Synthesis Hydrazine, 1,3-Diketone Polysubstituted Pyrazole Highly versatile and widely used.
Pyrazoline Oxidation Hydrazine, α,β-Unsaturated Ketone Substituted Pyrazole Two-step process involving an oxidation step. worldresearchersassociations.com
Vilsmeier-Haack Pyrazole, POCl₃/DMF 4-Formylpyrazole Direct formylation at the electron-rich C4 position. chemmethod.comnih.gov
Multi-step from Hydrazone Hydrazone, POCl₃/DMF 4-Formylpyrazole Cyclization and formylation occur in one step. nih.gov

Synthesis of Substituted Thiophene Intermediates

Thiophene and its derivatives are key components in many chemical syntheses. Thiophene-3-carbaldehyde is a critical precursor for the target molecule.

Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.com

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that produces 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. derpharmachemica.com While not a direct route to thiophene-3-carbaldehyde, the resulting aminothiophenes can be further modified.

From 3-Bromothiophene (B43185): A common laboratory-scale synthesis involves the metal-halogen exchange of 3-bromothiophene with an organolithium reagent (like n-BuLi), followed by quenching the resulting 3-lithiothiophene with DMF to yield thiophene-3-carbaldehyde. researchgate.netlookchem.com

Two-Step from Acrolein: A practical, large-scale synthesis involves the condensation of acrolein with 1,4-dithiane-2,5-diol (B140307) to form 2,5-dihydrothiophene-3-carboxaldehyde, which is then oxidized to thiophene-3-carbaldehyde using an agent like sulfuryl chloride. lookchem.comgoogle.com

Table 4: Selected Synthetic Methods for Thiophene Intermediates

Method Starting Materials Product Type Key Features
Paal-Knorr Synthesis 1,4-Dicarbonyl, P₄S₁₀ Substituted Thiophene Classic, high-temperature method. derpharmachemica.com
Fiesselmann Synthesis Thioglycolic acid ester, α,β-acetylenic ester 3-Hydroxythiophene Versatile for specific substitution patterns. derpharmachemica.com
Lithiation of Halothiophene 3-Bromothiophene, n-BuLi, DMF Thiophene-3-carbaldehyde Reliable for functionalization at the 3-position. lookchem.com
Dihydrothiophene Oxidation Acrolein, 1,4-Dithiane-2,5-diol Thiophene-3-carbaldehyde Two-step process suitable for larger scale. lookchem.com

Preparation of the Methanol Linker Moiety

The central C-C bond and the hydroxyl group that form the methanol linker are created in the key coupling step. This transformation is not about preparing a separate moiety but is the result of a specific chemical reaction, typically a nucleophilic addition to a carbonyl group. allen.inlibretexts.org

The primary methods for forging this link are:

Addition of a Pyrazolyl Nucleophile to a Thiophene Aldehyde: This involves preparing a nucleophilic pyrazole, such as a 4-lithiopyrazole or a 4-pyrazolyl Grignard reagent. This organometallic species then attacks the electrophilic carbonyl carbon of thiophene-3-carbaldehyde. masterorganicchemistry.comwikipedia.org Subsequent acidic work-up protonates the resulting alkoxide to give the secondary alcohol. mt.comyoutube.com

Addition of a Thienyl Nucleophile to a Pyrazole Aldehyde: This is the reverse of the above strategy. A 3-lithiothiophene or 3-thienylmagnesium bromide is generated from 3-halothiophene and added to pyrazole-4-carbaldehyde. allen.in The choice between these two convergent approaches often depends on the availability of starting materials and the stability of the organometallic intermediates.

Both methods rely on the fundamental reactivity of organometallic reagents with carbonyl compounds, a cornerstone of synthetic organic chemistry for C-C bond formation. allen.inlibretexts.org

Table 5: Convergent Strategies for Methanol Linker Formation

Approach Nucleophile Electrophile Key Intermediate
A 4-Lithio-1H-pyrazole Thiophene-3-carbaldehyde 4-(hydroxy(thiophen-3-yl)methyl)-1H-pyrazole alkoxide
B 3-Lithio-thiophene 1H-Pyrazole-4-carbaldehyde 4-(hydroxy(thiophen-3-yl)methyl)-1H-pyrazole alkoxide

Key Reaction Mechanisms and Methodological Innovations

The construction of the target scaffold hinges on robust carbon-carbon bond formation, cross-coupling strategies, and efficient heterocycle synthesis. These key steps are underpinned by a variety of reaction mechanisms and innovative methods that allow for the precise assembly of the final molecule.

The crucial step in assembling this compound is the formation of the carbon-carbon bond between the pyrazole and thiophene rings, which also creates the stereocenter of the methanol group. This is typically achieved by reacting a nucleophilic form of one heterocycle with an electrophilic form of the other.

Grignard Reactions: A classic and reliable method involves the use of Grignard reagents. For instance, 3-bromothiophene can be converted into the corresponding Grignard reagent, 3-thienylmagnesium bromide, by reacting it with magnesium metal. This potent nucleophile can then be added to a pyrazole-4-carboxaldehyde derivative. The subsequent acidic workup yields the target secondary alcohol. The reactivity of Grignard reagents with pyrazole-3-carboxylic acid derivatives has been explored, leading to various products including tertiary alcohols, demonstrating the feasibility of this approach within the pyrazole system. niscpr.res.in

Lithium-Halogen Exchange: This powerful reaction is a cornerstone of modern organic synthesis for creating organolithium reagents, which are highly versatile nucleophiles. numberanalytics.comnumberanalytics.com The exchange is a metathesis reaction between an organohalogen compound and an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). numberanalytics.comwikipedia.org The rate of exchange is typically very fast, often exceeding the rates of competing reactions like nucleophilic addition or even proton transfer, and follows the trend I > Br > Cl for the halogen. wikipedia.orgharvard.edu

For the synthesis of the target compound, one could envision two primary routes:

Reaction of a pre-formed 4-lithiopyrazole species with thiophene-3-carboxaldehyde.

Reaction of 3-lithiothiophene with pyrazole-4-carboxaldehyde.

The lithium-halogen exchange is particularly useful for preparing aryl- and vinyllithium (B1195746) reagents and proceeds with retention of stereochemistry for vinyl halides. wikipedia.orgharvard.edu While highly effective, the high reactivity of organolithium reagents necessitates cryogenic temperatures to minimize side reactions, especially with sensitive heterocyclic substrates where nucleophilic attack on the ring itself can be a competing pathway. nih.gov A synthetic pathway analogous to this approach has been demonstrated for a substituted pyrazole, where a metallated pyrazole intermediate was successfully reacted with benzaldehyde (B42025) to form the corresponding secondary alcohol. amazonaws.com

StrategyNucleophileElectrophileKey Features
Grignard Reaction 3-Thienylmagnesium halidePyrazole-4-carboxaldehydeStandard, robust C-C bond formation.
Lithium-Halogen Exchange 4-LithiopyrazoleThiophene-3-carboxaldehydeHigh reactivity, fast reaction rates, requires low temperatures. wikipedia.orgharvard.edu
Lithium-Halogen Exchange 3-LithiothiophenePyrazole-4-carboxaldehydeVersatile for creating organolithium species from corresponding halides. numberanalytics.com

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds between aromatic systems. The Suzuki–Miyaura cross-coupling, in particular, is widely used for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their esters.

While not directly forming the methanol bridge, Suzuki coupling is a key strategy for synthesizing arylated pyrazole and thiophene precursors, which can then be further functionalized. For example, a 4-bromopyrazole derivative can be coupled with a thiophene-3-boronic acid (or vice versa) to create a 4-(thiophen-3-yl)-1H-pyrazole scaffold. This intermediate can then undergo further reactions, such as formylation followed by reduction, to install the methanol group.

The synthesis of various pyrazole-thiophene amides has been successfully achieved using Suzuki–Miyaura cross-coupling to arylate a bromo-substituted amide precursor. nih.govmdpi.comdntb.gov.ua These reactions typically employ a Pd(0) catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent like 1,4-dioxane. nih.govmdpi.com Similarly, various aryl pyrazoles have been synthesized via Suzuki coupling, highlighting the reaction's broad applicability. nih.gov The efficiency of the coupling can be influenced by the electronic nature of the coupling partners, with electron-donating groups on the boronic acid often leading to better yields. mdpi.com

ReactionSubstrate 1Substrate 2Catalyst/ReagentsApplication
Suzuki-Miyaura Coupling 4-Bromo-1H-pyrazoleThiophene-3-boronic acidPd(0) catalyst, baseSynthesis of 4-(Thiophen-3-yl)-1H-pyrazole scaffold. rsc.org
Suzuki-Miyaura Coupling 5-Bromothiophene-2-carboxamideAryl boronic acidPd(PPh₃)₄, K₃PO₄, 1,4-dioxaneSynthesis of arylated thiophene-amide analogs. mdpi.com
Suzuki-Miyaura Coupling 4-Bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl boronic acidsXPhos Pd G2 precatalystAccess to diverse 4-substituted pyrazoles. rsc.org

The construction of the pyrazole and thiophene rings themselves is the foundational stage of the synthesis.

Pyrazole Ring Formation: The most classic and widely used method for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.gov This method allows for the synthesis of a wide variety of substituted pyrazoles by varying the precursors. Other important strategies include:

1,3-Dipolar Cycloaddition: Reactions of diazo compounds with alkynes or sydnones with alkynes provide a powerful route to pyrazoles. nih.gov

From α,β-Unsaturated Hydrazones: Electrophilic cyclization of α,β-alkynic hydrazones, for example using molecular iodine, can yield functionalized pyrazoles such as 4-iodopyrazoles. acs.org

Multicomponent Reactions: One-pot reactions involving hydrazines, ketones, and aldehydes catalyzed by heterogeneous catalysts are gaining traction as efficient and environmentally friendly methods. researchgate.net

Thiophene Ring Formation: Several named reactions are central to thiophene synthesis:

Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comderpharmachemica.com

Gewald Aminothiophene Synthesis: This versatile method involves the base-catalyzed condensation of a ketone with an α-cyanoester, followed by cyclization with elemental sulfur to produce 2-aminothiophenes. pharmaguideline.comderpharmachemica.com

Cyclization of Functionalized Alkynes: Modern methods often involve the metal-catalyzed cyclization of substrates containing both a sulfur nucleophile and an alkyne, which can proceed under mild conditions. nih.govresearchgate.net

Catalytic Systems and Reaction Optimization

Catalysis is central to the efficient and selective synthesis of pyrazole-thiophene scaffolds, with transition metals playing a pivotal role. Concurrently, the principles of green chemistry are increasingly guiding the optimization of these synthetic routes.

Transition metals, particularly palladium, copper, and ruthenium, are extensively used in the synthesis and functionalization of pyrazoles and thiophenes.

Palladium: As discussed, palladium is the catalyst of choice for Suzuki-Miyaura cross-coupling reactions to link the two heterocyclic rings. nih.govnih.gov Palladium catalysts are also employed in other C-C bond-forming reactions and C-H functionalization. nih.govresearchgate.netnih.gov

Copper: Copper catalysis is utilized in Sonogashira coupling reactions of N-propargyl sulfonylhydrazones, which proceed via a cascade coupling/cyclization to form pyrazoles. researchgate.net Copper catalysts have also been developed for C-S bond formation, which could be relevant for synthesizing pyrazole-4-thiols from 4-iodopyrazoles as precursors. researchgate.netchemrxiv.org

Ruthenium and Iridium: Protic pyrazole complexes of ruthenium and iridium have been investigated for their catalytic activity, particularly in transfer hydrogenation reactions. nih.gov This is relevant for the reduction of a ketone to the final methanol functionality.

Recent advances focus on direct C-H functionalization, which avoids the need for pre-functionalized (e.g., halogenated) starting materials, offering a more atom-economical route to substituted pyrazoles. researchgate.netnih.gov

Modern synthetic chemistry strives to reduce environmental impact by developing more sustainable practices. nih.govbenthamdirect.com For pyrazole and thiophene synthesis, this involves several key strategies:

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netbenthamdirect.com

Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a major focus. nih.govthieme-connect.com Water-based syntheses of pyrazoles have been extensively reviewed. thieme-connect.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants, minimizes waste and simplifies purification. researchgate.net

Catalysis: The use of recyclable heterogeneous catalysts and minimizing the use of toxic metal oxidants in favor of greener options like hypervalent iodine reagents are key aspects of sustainable synthesis. researchgate.netresearchgate.netnih.gov

These green methodologies are not only environmentally beneficial but also often lead to more efficient, cost-effective, and operationally simple synthetic protocols. nih.govresearchgate.net

Microwave-Assisted Synthesis and Other Non-Conventional Methods

The synthesis of pyrazole derivatives, including those containing thiophene moieties, has significantly benefited from non-conventional energy sources like microwave irradiation and ultrasound. These techniques, often aligned with the principles of green chemistry, offer substantial advantages over classical heating methods, including dramatically reduced reaction times, increased product yields, and often milder reaction conditions. rsc.orggsconlinepress.commonash.edu

Microwave-assisted organic synthesis utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This can circumvent issues associated with conventional heating, such as localized overheating and decomposition of sensitive products. dergipark.org.tr For instance, one-pot microwave irradiation has been successfully employed for the synthesis of novel pyrazole derivatives from precursors like substituted benzaldehydes, ethyl 3-oxobutanoate, and phenylhydrazine. dergipark.org.tr A study by Sharma et al. demonstrated a one-pot microwave-assisted synthesis of a pyrazole derivative by reacting phenyl hydrazine with 2,5-dibromo-3-thiophenecarbaldehyde. dergipark.org.tr The application of microwave heating has been shown to accelerate a wide variety of reactions for synthesizing heterocyclic compounds, including pyrazoles and thiophenes. monash.edunih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation to create localized high-pressure and high-temperature zones within the reaction medium, which can enhance reaction rates and yields. rsc.orgnih.gov This method has been effectively used for the synthesis of various pyrazole and isoxazoline (B3343090) derivatives, proving to be a valuable alternative for processes requiring milder conditions. arabjchem.orgnih.gov The use of ultrasound offers advantages such as quick reaction times, high yields, and enhanced selectivity. nih.gov

The following table provides a conceptual comparison between conventional and microwave-assisted synthesis for pyrazole derivatives, based on general findings in the literature.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes to Hours dergipark.org.tr
Energy Efficiency Lower (inefficient heat transfer)Higher (direct molecular heating)
Yield Often moderate to goodGenerally good to excellent dergipark.org.tr
Side Reactions More prevalent due to prolonged heatingOften reduced due to shorter reaction times
Solvent Usage Typically requires larger volumesOften allows for solvent-free conditions or reduced solvent nih.gov

Other non-conventional methods, such as mechanochemical activation (grinding), offer further sustainable alternatives, although they are less frequently employed for this class of compounds compared to microwave and ultrasound techniques. rsc.org These methods underscore a significant shift in synthetic chemistry towards more efficient, rapid, and environmentally benign processes for creating complex heterocyclic molecules like this compound.

Derivatization and Functionalization of this compound

The this compound scaffold possesses multiple sites amenable to chemical modification, allowing for the generation of a diverse library of analogs. Functionalization can be targeted at the hydroxyl group, the pyrazole ring, or the thiophene ring, enabling a systematic exploration of structure-activity relationships.

Modifications at the Hydroxyl Group

The secondary alcohol moiety is a key functional group for derivatization. Standard organic transformations can be applied to modify this group, yielding esters, ethers, or the corresponding ketone.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids, acid halides, or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, is a common and cost-effective method. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and the equilibrium can be driven towards the product by removing water as it forms. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, acyl chlorides can be reacted with the alcohol, often at room temperature, to produce the ester and hydrogen chloride gas. chemguide.co.uk

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (1H-Pyrazol-4-yl)(thiophen-3-yl)methanone. A variety of oxidizing agents can be employed for this transformation. For more controlled oxidation to the aldehyde from a primary alcohol, specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) are used, but for secondary alcohols, reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are typically used to yield the ketone. youtube.com

Functionalization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo functionalization at both its nitrogen and carbon atoms.

N-Alkylation/N-Arylation: The unsubstituted N1-position of the pyrazole ring is nucleophilic and can be readily alkylated or arylated. mdpi.com A common method involves deprotonation with a base followed by reaction with an electrophile, such as an alkyl halide. semanticscholar.org Alternative methods have been developed using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides good yields for benzylic and phenethyl groups. mdpi.com Industrial-scale N-alkylation can be performed using alcohols as alkylating agents in the presence of a crystalline aluminosilicate (B74896) or aluminophosphate catalyst. google.com

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrazole ring represents a modern and efficient strategy for introducing new substituents. rsc.org Transition-metal-catalyzed C-H activation allows for the formation of new C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org For a 4-substituted pyrazole like the title compound, the C5 position is a primary site for such functionalization. acs.org

Electrophilic Substitution: The C4 position of the pyrazole ring is generally the most nucleophilic and susceptible to electrophilic aromatic substitution. nih.gov However, since this position is already substituted in the target molecule, electrophilic attack would be directed to other available positions, though this is less common and often requires specific directing groups or reaction conditions. Oxidative thiocyanation, for example, has been used to introduce a thiocyanate (B1210189) group at the C4-position of unsubstituted pyrazoles. nih.govbeilstein-journals.org

The table below summarizes various functionalization strategies for the pyrazole ring.

PositionReaction TypeReagents and ConditionsResulting Functional Group
N1 N-AlkylationBase (e.g., NaH), Alkyl Halide (R-X)N-Alkyl
N1 N-AlkylationTrichloroacetimidate, Brønsted AcidN-Alkyl (e.g., Benzyl, Phenethyl) mdpi.com
C5 C-H ArylationPd catalyst, Aryl HalideC-Aryl rsc.orgacs.org
C4 (on analogs) ThiocyanationNH₄SCN, PhICl₂C-Thiocyanate nih.govbeilstein-journals.org

Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. brainly.in The regioselectivity of this reaction is governed by the directing effect of the substituent already present at the C3 position.

In electrophilic aromatic substitution of thiophene, the α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4). researchgate.net For a 3-substituted thiophene, the incoming electrophile is directed primarily to the C2 and C5 positions. The (1H-pyrazol-4-yl)methanol group at the C3 position is likely to direct incoming electrophiles to the C2 and C5 positions. Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using a mixture of nitric acid and sulfuric acid.

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group. brainly.in

The reactivity of the thiophene ring towards electrophilic attack is influenced by the electronic properties of the C3 substituent. rsc.org

Stereoselective Synthesis of Enantiomeric Forms

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The synthesis of single enantiomers is of great importance in medicinal chemistry, as different enantiomers can have distinct biological activities. Two primary strategies exist for obtaining enantiomerically pure forms: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer.

Catalytic Asymmetric Addition: One powerful method involves the enantioselective addition of an organometallic reagent to an aldehyde. For example, a 3-thienyl organozinc reagent could be added to a pyrazole-4-carboxaldehyde in the presence of a chiral catalyst (e.g., a chiral amino alcohol) to produce the desired alcohol with high enantiomeric excess. nih.gov Similarly, the addition of a pyrazolyl organometallic reagent to thiophene-3-carboxaldehyde could be employed.

Asymmetric Hydrogenation: An alternative route involves the asymmetric hydrogenation of the corresponding ketone, (1H-Pyrazol-4-yl)(thiophen-3-yl)methanone. This reaction uses a chiral transition metal catalyst (e.g., Ruthenium- or Rhodium-based) to deliver hydrogen stereoselectively, yielding the alcohol as a single enantiomer. This method has been successfully applied to the synthesis of chiral diaryl methanols. researchgate.net

Chiral Resolution: This strategy involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) that has been synthesized achirally.

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating enantiomers. nih.gov Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this purpose. nih.gov The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, allowing for their separation. nih.gov

Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the resolving agent is cleaved to yield the pure enantiomers of the original alcohol.

Advanced Spectroscopic and Structural Elucidation of 1h Pyrazol 4 Yl Thiophen 3 Yl Methanol Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete assignment of the proton and carbon signals of (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol derivatives can be achieved, providing invaluable insights into their chemical environment.

Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound derivatives provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the neighboring functional groups and the aromaticity of the heterocyclic rings.

For a representative derivative, the proton of the C-H group in the pyrazole (B372694) ring typically appears as a singlet in the aromatic region. For instance, in 3,5-diphenyl-1H-pyrazole, the C4-H proton resonates at approximately 7.12 ppm. youtube.com Similarly, the protons of the thiophene (B33073) ring exhibit characteristic shifts. In 5-phenyl-3-(thiophen-2-yl)-1H-pyrazole, the thiophene protons appear in the range of 7.17-7.56 ppm. youtube.com

The methine proton of the methanol (B129727) bridge (-CH(OH)-) is expected to appear as a singlet, with its chemical shift influenced by the electronic nature of both the pyrazole and thiophene rings. The hydroxyl proton (-OH) will typically present as a broad singlet, and its position can be highly variable depending on the solvent and concentration due to hydrogen bonding. The NH proton of the pyrazole ring also gives rise to a characteristic signal, often observed as a broad singlet at a downfield chemical shift, for example, around 13.33 ppm in 3,5-diphenyl-1H-pyrazole. youtube.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity
Pyrazole C-H ~7.1-8.0 s
Thiophene C-H ~7.0-7.6 m
-CH(OH)- ~5.5-6.5 s
-OH Variable br s
Pyrazole N-H ~13.0-14.0 br s

Note: These are approximate chemical shift ranges and can vary based on substitution and solvent.

Carbon-13 NMR (¹³C NMR) Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole and thiophene rings are indicative of their electronic environment.

In pyrazole derivatives, the carbon atoms of the ring typically resonate in the aromatic region. For example, in 3,5-diphenyl-1H-pyrazole, the C3/C5 and C4 carbons appear at approximately 151.34 and 99.66 ppm, respectively. youtube.com The carbon atoms of the thiophene ring also have characteristic chemical shifts, which are influenced by the position of the sulfur atom and any substituents. In 5-phenyl-3-(thiophen-2-yl)-1-tosyl-1H-pyrazole, the thiophene carbons resonate in the range of 127-134 ppm. youtube.com

The carbon of the methanol bridge (-CH(OH)-) will have a chemical shift in the aliphatic region, typically between 60 and 70 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon Chemical Shift (δ, ppm)
Pyrazole C-3/C-5 ~140-155
Pyrazole C-4 ~100-115
Thiophene C-2/C-5 ~120-140
Thiophene C-3/C-4 ~120-135
-CH(OH)- ~60-70

Note: These are approximate chemical shift ranges and can vary based on substitution and solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (J-coupling), helping to identify adjacent protons within the thiophene ring and any potential long-range couplings involving the pyrazole ring protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methine proton of the methanol bridge will show a correlation to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is particularly powerful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the methanol bridge to both the pyrazole and thiophene rings. For example, the methine proton should show correlations to the C4 of the pyrazole ring and the C3 of the thiophene ring.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural elucidation of this compound derivatives can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environments.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound derivatives is characterized by absorption bands corresponding to the various vibrational modes of the molecule.

O-H Stretching : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group of the methanol bridge. This broadening is a result of intermolecular hydrogen bonding.

N-H Stretching : The N-H stretching vibration of the pyrazole ring typically appears as a medium to strong band in the range of 3100-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations from both the pyrazole and thiophene rings are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methine group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole and thiophene rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-O Stretching : The C-O stretching vibration of the methanol group will be observed as a strong band in the 1000-1200 cm⁻¹ region.

C-S Vibrations : Vibrations involving the C-S bond of the thiophene ring typically appear in the fingerprint region, often below 800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
-OH Stretching 3200-3600 (broad, strong)
N-H Stretching 3100-3500 (medium-strong)
Aromatic C-H Stretching 3000-3100 (medium)
Aliphatic C-H Stretching <3000 (medium)
C=C, C=N Stretching 1400-1650 (multiple bands)

For example, in a related pyrazole derivative, characteristic IR bands were observed for C=O at 1663 cm⁻¹ and C=N/C=C at 1570-1615 cm⁻¹. nih.gov

Raman Spectroscopy Applications

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of newly synthesized compounds, as well as providing insights into their structural features through fragmentation analysis. For derivatives of this compound, High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For a pyrazole-based benzenesulfonamide (B165840) derivative, HRMS analysis confirmed the elemental formula (C22H28N3O4S2+) with a mass error of just -1.30 ppm. mdpi.com Similarly, for an N-acyl pyrazole derivative, the high-resolution mass spectrum confirmed the product's identity. mdpi.com

In the case of this compound (C8H8N2OS), HRMS would be employed to verify its exact mass. The theoretical monoisotopic mass is 180.0357 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would serve as definitive confirmation of the compound's elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules. nih.govekb.eg In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. ekb.eg As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+ or other adducts. ekb.eg

For this compound and its derivatives, ESI-MS is the method of choice for determining molecular weight. researchgate.net The technique's soft nature minimizes fragmentation, usually resulting in a clear molecular ion peak. For instance, studies on various 1,2,4-triazole (B32235) derivatives, which are structurally related to pyrazoles, have utilized ESI-MS to study their fragmentation pathways under collision-induced dissociation conditions, providing valuable structural information. researchgate.net This approach allows researchers to confirm the mass of the parent molecule and deduce its structure by analyzing the resulting fragment ions. researchgate.net

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise information on bond lengths, bond angles, and the spatial organization of molecules within a crystal lattice, known as the crystal packing.

The definitive structure of this compound and its analogues can be established by single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. niscpr.res.in The analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the atomic positions can be determined.

Studies on analogous compounds containing both pyrazole and thiophene rings have demonstrated the utility of this method. For example, the crystal structure of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one was determined to be orthorhombic. cardiff.ac.uk Similarly, a novel pyrazole chalcone (B49325) derivative was analyzed, confirming its molecular structure and showing that all bond lengths were within normal ranges. niscpr.res.in The crystal structures of various substituted triazoles, which are related nitrogen-containing heterocycles, have also been extensively studied, revealing common crystal systems such as triclinic and monoclinic. nih.govmdpi.com

The data obtained from single-crystal X-ray diffraction allows for the precise measurement of geometric parameters within the molecule. Bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes) are determined with high accuracy.

In pyrazole and thiophene-containing structures, these parameters are typically found to be within expected ranges. niscpr.res.incardiff.ac.uk For instance, in a related pyrazole derivative, the pyrazole ring was observed to be essentially planar. niscpr.res.in The analysis of these geometric parameters is crucial for understanding the molecule's conformation and electronic structure. The table below presents typical bond lengths for related heterocyclic systems, which would be expected to be similar for this compound.

Bond TypeTypical Length (Å)Ring System
N1–N21.261 - 1.395Pyrazole/Triazole
C–N~1.35Pyrazole
C–C (Aromatic)~1.39Thiophene/Pyrazole
C–S~1.71Thiophene

Note: Data is compiled from analogous structures reported in the literature. researchgate.netresearchgate.net

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding this supramolecular assembly is key to comprehending the material's bulk properties. For this compound, several key interactions are anticipated.

Hydrogen Bonding: The 1H-pyrazole moiety is a strong participant in hydrogen bonding. nih.gov The N-H group acts as a hydrogen bond donor, while the imine-like nitrogen atom can act as an acceptor. This frequently leads to the formation of extended chains or dimeric structures through N–H···N hydrogen bonds, which are a dominant feature in the crystal packing of many pyrazole-containing compounds. nih.gov The hydroxyl (-OH) group of the methanol linker is also a potent hydrogen bond donor and acceptor, further contributing to the stability of the crystal lattice.

π-π Stacking: The aromatic pyrazole and thiophene rings can engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are crucial for stabilizing the crystal structure. nih.govnih.gov The specific geometry (e.g., parallel-displaced or T-shaped) and distance of these interactions can be precisely determined from crystallographic data.

Interaction TypeParticipating GroupsExpected Role in Crystal Packing
Hydrogen BondingPyrazole N-H, Pyrazole N, Methanol O-HFormation of primary structural motifs (chains, dimers). nih.gov
π-π StackingPyrazole Ring, Thiophene RingStabilization of layered or stacked structures. nih.govnih.gov
C–H···π InteractionsC-H bonds and aromatic ringsDirectional forces contributing to overall packing efficiency. nih.gov

Polymorphism and Crystallization Phenomena

The solid-state structure of this compound derivatives is profoundly influenced by polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These variations can significantly impact the physicochemical properties of the compound. Crystallization phenomena, including solvent effects, temperature, and intermolecular interactions such as hydrogen bonding, dictate which polymorphic form is obtained.

Detailed crystallographic studies on derivatives of the core this compound structure have revealed instances of both conformational polymorphism and isostructuralism, providing insight into the molecular flexibility and packing behavior of this class of compounds.

Conformational Polymorphism

A notable example of polymorphism is observed in the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. The asymmetric unit of this compound contains two crystallographically distinct molecules, designated as A and B. nih.gov While these molecules share identical chemical connectivity, they exhibit different conformations. The primary distinctions arise from significant variations in key torsion angles, which define the spatial relationship between the pyrazole ring and the 4-nitrobenzenesulfonate group. nih.gov This phenomenon, where different conformers of the same molecule co-exist in the crystal lattice, is a clear illustration of conformational polymorphism.

Table 1: Torsion Angle Variations in Conformational Polymorphs of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate nih.gov

Torsion Angle (°C)Molecule AMolecule B
N1—C1—O1—S188.97 (12)83.78 (12)
C1—O1—S1—C564.92 (9)-83.75 (9)
O1—S1—C5—C678.91 (10)95.42 (10)

Isostructuralism and Disorder

Isostructuralism, where different compounds crystallize in the same or very similar crystal structures, has been identified in a pair of related pyrazole-thiophene derivatives. The compounds 3-(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one (I) and 3-[3-methyl-5-(2-methylphenoxy)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one (II) were found to be both isomorphous and isostructural. nih.gov

Crystal Packing and Intermolecular Interactions

The crystallization of pyrazole-thiophene derivatives is often governed by a network of intermolecular interactions that stabilize the crystal packing. For instance, the crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by a combination of weak intermolecular C-H···O and N-H···O hydrogen-bonding interactions. researchgate.net Similarly, in the structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, an intermolecular N–H···O hydrogen bond occurs between the target molecule and a dimethylformamide solvent molecule incorporated into the crystal lattice. cardiff.ac.uk

Table 2: Crystallographic Data for Selected this compound Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMonoclinicP21/ca = 10.2852(5) Å b = 10.1649(5) Å c = 14.7694(8) Å β = 107.442(2)° V = 1473.12(13) ų Z = 4 researchgate.net
Ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylateMonoclinicP 2/ca = 8.634(2) Å b = 9.616(2) Å c = 22.190(3) Å β = 99.2652° V = 1818.3(4) ų Z = 4 researchgate.net

These detailed structural elucidations underscore the complex interplay of conformational flexibility, intermolecular forces, and crystallization conditions that determine the final solid-state form of this compound derivatives. Understanding these phenomena is critical for controlling the material properties of these compounds for various applications.

Computational and Theoretical Investigations of 1h Pyrazol 4 Yl Thiophen 3 Yl Methanol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable method in computational chemistry for investigating the properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for predicting molecular geometries, electronic structures, and other key parameters. jcsp.org.pkresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G* or 6-311+G(d,p), to model the behavior of electrons within the molecule. jcsp.org.pkresearchgate.net

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol, this analysis would identify the most probable bond lengths, bond angles, and dihedral (torsional) angles.

The optimization process would account for the rotational freedom around the single bond connecting the methanol (B129727) carbon to the pyrazole ring and the bond connecting the methanol carbon to the thiophene (B33073) ring. This conformational analysis is crucial for identifying the lowest-energy conformer, which is the most likely structure to be observed. nih.gov In related pyrazole derivatives, DFT calculations have been used to predict these parameters with results that show excellent agreement with experimental data from X-ray crystallography. nih.gov For instance, studies on similar pyrazole rings show typical C-N bond lengths around 1.48 Å and C=N double bond characteristics with lengths of approximately 1.30 Å. nih.gov The final optimized geometry would reveal the relative orientation of the pyrazole and thiophene rings, which is influenced by steric hindrance and potential intramolecular interactions.

Table 1: Representative Optimized Bond Lengths in Pyrazole Derivatives (DFT/B3LYP) This table presents typical bond lengths from related pyrazole compounds to illustrate expected values.

BondTypical Length (Å)Source Compound Example
C3-N7 (C=N)~1.299(4-fluorophenyl)[...-1H-pyrazol-1-yl]methanone derivative
C1-N8 (C-N)~1.482(4-fluorophenyl)[...-1H-pyrazol-1-yl]methanone derivative

Data sourced from a computational study on pyrazole derivatives. nih.gov

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pknih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEg), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. jcsp.org.pkresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of various pyrazole-carboxamides and other pyrazole derivatives, DFT calculations have been used to determine these energy values. jcsp.org.pk For this compound, the HOMO would likely be delocalized across the electron-rich thiophene and pyrazole rings, while the LUMO distribution would depend on the specific electronic characteristics of the combined structure. Analysis of similar compounds shows that the HOMO is often localized on the pyrazole ring and its substituents, indicating this area is prone to electrophilic attack. nih.gov

Table 2: Illustrative Frontier Orbital Energies from Related Pyrazole Compounds This table provides examples of HOMO-LUMO energies from published DFT studies on pyrazole derivatives to indicate an expected range.

Compound ExampleEHOMO (eV)ELUMO (eV)Energy Gap (ΔEg) (eV)
N-[(1E)-(1,5-dimethyl-3-oxo-2-phenyl...)-propionyl hydrazide (4)-5.44-1.214.23
N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)...-propionyl hydrazide (5)-5.56-1.244.32
[3-(2-aminophenyl)-5-(4-nitrophenyl)...]-methanone (M1)-5.92-2.503.42
[3-(3-aminophenyl)-5-(4-nitrophenyl)...]-methanone (M2)-5.91-2.773.14

Data sourced from studies on pyrazole-carboxamides jcsp.org.pk and pyrazol-1-yl methanone (B1245722) derivatives. nih.gov

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating areas prone to electrophilic attack, while regions of positive potential are colored blue, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show negative potential localized around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group, as these are the most electronegative atoms. researchgate.netresearchgate.net The sulfur atom in the thiophene ring and the aromatic rings themselves would also contribute to the charge distribution. These maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. nih.gov

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govnih.gov By calculating these frequencies, researchers can assign specific vibrational modes (stretching, bending, rocking) to the experimentally observed spectral bands. derpharmachemica.com

For this compound, DFT calculations would predict characteristic vibrational modes for the pyrazole and thiophene rings, as well as for the methanol functional group. Key predicted frequencies would include:

O-H stretching: A strong, broad band typically above 3200 cm-1 from the methanol group.

N-H stretching: A band in the region of 3100-3500 cm-1 from the pyrazole ring.

C-H stretching: Aromatic C-H stretching from both rings (around 3000-3100 cm-1) and aliphatic C-H stretching from the methanol's methylene (B1212753) group (around 2850-2960 cm-1).

C=N and C=C stretching: Vibrations within the pyrazole and thiophene rings, typically found in the 1400-1650 cm-1 region. researchgate.net

C-O stretching: From the methanol linkage, usually appearing in the 1000-1260 cm-1 range.

Comparing the theoretically predicted spectrum with an experimental one allows for a detailed confirmation of the molecular structure. nih.govderpharmachemica.com

Tautomerism and Isomerism Studies

Unsubstituted or N1-unsubstituted pyrazoles exhibit a phenomenon known as annular tautomerism, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net For a 4-substituted 1H-pyrazole like the title compound, this process is degenerate, meaning the two tautomeric forms are identical. However, if the pyrazole ring were substituted at positions 3 and 5, two distinct tautomers would exist, and their relative stability would become a key question. nih.gov

Theoretical calculations are instrumental in studying tautomeric equilibria. nih.govresearchgate.net By calculating the total energy of each possible tautomer, researchers can predict which form is more stable and therefore more abundant. Factors that influence the stability of a particular tautomer include the electronic nature of the substituents (electron-donating or -withdrawing), intramolecular hydrogen bonding, and the polarity of the solvent environment. nih.gov For instance, studies on 3(5)-disubstituted-1H-pyrazoles have shown that the presence of certain substituents and the possibility of forming internal hydrogen bonds can significantly favor one tautomer over the other. nih.gov While the tautomers of this compound are identical, understanding this principle is crucial for analyzing related, non-symmetrically substituted pyrazole compounds.

Rotational Isomerism and Conformational Dynamics of the Methanol Linker

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with the rotation of the pyrazole and thiophene rings relative to the methanol linker. By systematically rotating these rings and calculating the corresponding energy at each step, a rotational energy profile can be constructed. This profile reveals the energy barriers between different conformations and identifies the most stable, low-energy conformers.

The stability of different conformers is dictated by a delicate balance of steric hindrance and intramolecular interactions. For instance, conformations where the bulky pyrazole and thiophene rings are in close proximity would be energetically unfavorable due to steric clash. Conversely, conformations that allow for favorable intramolecular hydrogen bonding, perhaps involving the hydroxyl group of the methanol linker and a nitrogen atom of the pyrazole ring, would be stabilized. The relative energies of these conformers, as detailed in hypothetical computational data, can provide a statistical distribution of the conformational populations at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (Pyrazole-C-C-Thiophene) Relative Energy (kcal/mol)
Anti-periplanar 180° 0.00
Syn-clinal (+/-) ± 60° 2.5
Anti-clinal (+/-) ± 120° 1.8

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecular structures.

Molecular Dynamics Simulations

While quantum mechanical calculations provide a static picture of discrete conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that reveals the conformational landscapes and the influence of the surrounding environment.

MD simulations of this compound would reveal the accessible conformational space and the flexibility of the molecule. By analyzing the trajectory, one can identify the most frequently visited conformations and the transitions between them. This provides a more realistic picture of the molecule's structure in solution, where it is constantly undergoing thermal motion. The flexibility of the molecule, particularly the rotational freedom of the methanol linker and the puckering of the heterocyclic rings, can be quantified by calculating root-mean-square fluctuations (RMSF) of atomic positions. Such simulations are crucial for understanding how the molecule might adapt its shape to interact with other molecules, for instance, in a biological context. nih.govresearchgate.netnih.govresearchgate.net

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to investigate these solvent effects. By explicitly including solvent molecules in the simulation box, one can observe how the solute and solvent molecules interact and how the solvent affects the conformational preferences of the solute.

For this compound, a polar protic solvent like water or methanol could form hydrogen bonds with the hydroxyl group and the nitrogen atoms of the pyrazole ring. These interactions would likely stabilize certain conformations over others. In contrast, a nonpolar solvent would interact with the molecule primarily through weaker van der Waals forces, potentially leading to a different distribution of conformers. The analysis of the radial distribution functions from the MD trajectory can provide detailed information about the solvation shell around different parts of the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.netmdpi.com

The prediction is typically done by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved with the development of more sophisticated theoretical models and basis sets. nih.gov Comparing the predicted chemical shifts with experimental data can help in the assignment of signals and provide confidence in the determined structure. Solvent effects can also be incorporated into these calculations, which is crucial as NMR spectra are typically recorded in solution. unn.edu.ngpitt.eduliverpool.ac.uk

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm relative to TMS)

Atom Predicted ¹H Chemical Shift Predicted ¹³C Chemical Shift
Pyrazole-H 7.5 - 8.0 -
Thiophene-H 7.0 - 7.4 -
Methanol-CH 5.5 65
Methanol-OH 4.8 -
Pyrazole-C - 110 - 140

Note: The data in this table is illustrative and represents a plausible range of chemical shifts for the given structural motifs based on general principles and data for similar compounds.

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a widely used computational method for simulating these spectra. researchgate.netresearchgate.net By calculating the excitation energies and oscillator strengths for the electronic transitions, a theoretical UV-Vis absorption spectrum can be generated. This simulated spectrum can then be compared with an experimental spectrum to identify the nature of the electronic transitions, such as π-π* or n-π* transitions, which are characteristic of the pyrazole and thiophene chromophores.

Similarly, fluorescence spectra can be simulated by calculating the properties of the first excited state. The energy difference between the ground and first excited states corresponds to the emission wavelength. The study of simulated spectra can provide insights into the photophysical properties of this compound and how its structure influences its absorption and emission of light. nih.govresearchgate.net

Advanced Theoretical Models

Advanced theoretical models provide profound insights into the molecular properties of this compound, elucidating its electronic behavior, reactivity, and intermolecular interactions. These computational investigations are crucial for understanding its potential applications in various scientific and technological fields.

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a material is determined by its molecular hyperpolarizability. Computational quantum chemistry offers powerful tools to predict the NLO properties of molecules. For this compound, theoretical calculations can elucidate its potential as an NLO material.

The combination of a pyrazole ring, an electron-rich five-membered heterocyclic amine, with a thiophene ring, another electron-rich aromatic system, suggests that this compound could exhibit significant NLO properties. The presence of π-conjugated systems in both rings facilitates intramolecular charge transfer (ICT), a key factor for a high NLO response. The methanolic hydroxyl group can also influence the electronic distribution within the molecule.

Density Functional Theory (DFT) calculations are commonly employed to compute the NLO properties of organic molecules. By calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), the NLO potential of this compound can be assessed. A high value of the first hyperpolarizability is indicative of a strong NLO response. Theoretical studies on similar pyrazole derivatives have shown that they are promising candidates for NLO applications. It is anticipated that the intramolecular charge transfer between the pyrazole and thiophene rings in this compound would result in a significant first hyperpolarizability.

Table 1: Calculated Non-linear Optical Properties of a Hypothetical this compound Analog

PropertyCalculated ValueUnit
Dipole Moment (μ)3.5Debye
Polarizability (α)25.0 x 10-24esu
First Hyperpolarizability (β)15.0 x 10-30esu

Reactivity Descriptors and Fukui Functions

Computational chemistry provides a framework to understand the reactivity of molecules through various descriptors derived from conceptual DFT. These descriptors help in predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. For this compound, these descriptors can identify which atoms are more susceptible to chemical reactions.

Key reactivity descriptors include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

Table 2: Global Reactivity Descriptors for a Hypothetical this compound Analog

DescriptorValue (eV)
Highest Occupied Molecular Orbital (HOMO)-6.2
Lowest Unoccupied Molecular Orbital (LUMO)-1.8
Energy Gap (ΔE)4.4
Chemical Potential (μ)-4.0
Chemical Hardness (η)2.2
Global Softness (S)0.45
Electrophilicity Index (ω)3.64

Note: The values in this table are hypothetical and for illustrative purposes.

Fukui functions are local reactivity descriptors that indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify the most reactive sites within a molecule. The condensed Fukui function, fk, for an atom 'k' can be calculated for nucleophilic attack (fk+), electrophilic attack (fk-), and radical attack (fk0).

For this compound, the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring are expected to be potential sites for electrophilic attack due to their lone pairs of electrons. Conversely, the carbon atoms in both rings could be susceptible to nucleophilic attack. A detailed Fukui function analysis would provide a quantitative measure of the reactivity of each atomic site. For instance, studies on thiophene derivatives have shown that specific carbon atoms are the most reactive sites for nucleophilic attack, while nitrogen atoms in heterocyclic systems are often the most reactive for electrophilic attack. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The crystalline structure and macroscopic properties of a molecular solid are governed by the nature and strength of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts between neighboring molecules.

For this compound, the presence of a hydroxyl group (-OH) and N-H group in the pyrazole ring suggests the potential for strong hydrogen bonding. These hydrogen bonds would likely play a significant role in the crystal packing. The Hirshfeld surface can be mapped with different properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, indicating hydrogen bonds and other close contacts.

Table 3: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypePredicted Contribution (%)Description
O···H / H···O25 - 35Hydrogen bonding involving the hydroxyl group.
N···H / H···N15 - 25Hydrogen bonding involving the pyrazole N-H group.
H···H30 - 40General van der Waals interactions.
C···H / H···C5 - 10Weak C-H···π interactions.
S···H / H···S2 - 5Interactions involving the thiophene sulfur atom.
C···C1 - 3π-π stacking interactions.

Note: The percentage contributions in this table are predictions based on the analysis of similar molecular structures and are for illustrative purposes.

Biological and Pharmacological Investigations of 1h Pyrazol 4 Yl Thiophen 3 Yl Methanol and Its Derivatives

Mechanism-Based Biological Activity Studies

The conjugation of pyrazole (B372694) and thiophene (B33073) moieties serves as a versatile scaffold for developing compounds with a broad spectrum of therapeutic applications. Research into these derivatives has unveiled significant activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects, often stemming from specific interactions with key biological molecules.

Derivatives of the (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol scaffold have demonstrated notable antimicrobial properties. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and metabolism. nih.gov

Studies on a series of pyrazole derivatives incorporating a thiophene moiety have revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain pyrazole-thiophene hybrids have shown potent activity against Escherichia coli, Bacillus subtilis, and Aspergillus fumigatus. researchgate.net The introduction of different substituents on the pyrazole or thiophene rings can significantly modulate the antimicrobial potency and spectrum. For example, compounds with electron-withdrawing groups like nitro or halogens have exhibited enhanced activity. rsc.org Some pyrazoline-clubbed pyrazole derivatives have also been reported as effective against Pseudomonas aeruginosa. researchgate.net

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The following table summarizes the MIC values for selected pyrazole-thiophene derivatives against various microbial strains.

Derivative TypeMicroorganismMIC (μg/mL)
Thiophene Pyrazole Hybrid (7d)Bacillus subtilis15.63 rsc.org
Thiophene Pyrazole Hybrid (7d)Bacillus megaterium15.63 rsc.org
Thiophene Pyrazole Hybrid (7g)Aspergillus niger15.63 rsc.org
Pyrazolo-thiazolin-4-one (4a)Escherichia coli0.45 nih.gov
Pyrazolo-thiazolin-4-one (5a)Acinetobacter baumannii0.48 nih.gov
Pyrazole containing thiophene-3-carboxylate (7b)Candida albicans0.22 nih.gov
Thiophene bearing Sulfisoxazole Moiety (4d)Escherichia coli0.007 researchgate.net
Thiophene bearing Sulfisoxazole Moiety (4d)Bacillis subtilis0.007 researchgate.net
Pyrazole bearing Sulfisoxazole Moiety (6)Aspergillus fumigates0.03 researchgate.net

Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX) are major targets for anti-inflammatory drugs. Derivatives based on the pyrazole-thiophene scaffold have been investigated as potent anti-inflammatory agents, with a particular focus on the selective inhibition of COX-2. nih.gov Selective COX-2 inhibitors are sought after because they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Several studies have synthesized thiophene-pyrazole hybrids and evaluated their ability to inhibit COX enzymes. The results indicate that these compounds can exhibit high selectivity for COX-2. researchgate.net For example, certain derivatives have shown COX-2 inhibitory potency (IC50) in the low micromolar range, comparable to the established COX-2 inhibitor, celecoxib. nih.govmdpi.com The anti-inflammatory effects of these compounds have been confirmed in vivo using models such as the carrageenan-induced paw edema assay. nih.govresearchgate.net Molecular docking studies suggest that these derivatives can fit effectively into the active site of the COX-2 enzyme. researchgate.net

Derivative TypeTargetIC50 (μM)Selectivity Index (SI)
Diarylpyrazole (4b)COX-20.017 semanticscholar.org>588 semanticscholar.org
Diarylpyrazole (4d)COX-20.098 semanticscholar.org54.85 semanticscholar.org
Thiophene Pyrazole Hybrid (21)COX-20.67 nih.govN/A
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (29a)COX-20.31 nih.govN/A
Pyrazolyl-pyrazoline (302)COX-20.26 mdpi.com192.3 mdpi.com

The pyrazole-thiophene scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have shown significant antiproliferative activity against a range of human cancer cell lines, including those for breast (MCF-7), lung (A549), and colon (HCT116) cancer. nih.govnih.gov

A primary mechanism for this anticancer activity is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinases is a hallmark of many cancers. Pyrazole-based compounds have been successfully developed as kinase inhibitors. nih.gov Derivatives of the this compound structure have been specifically evaluated as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora-A kinase. researchgate.netnih.govacs.org For example, certain pyrazole-thiadiazole derivatives have demonstrated potent EGFR inhibitory activity with IC50 values in the nanomolar range. acs.org Similarly, pyrazole derivatives have shown inhibition of Aurora-A kinase, an enzyme involved in cell mitosis, with IC50 values also in the sub-micromolar range. researchgate.net

Derivative TypeTarget/Cell LineIC50 (μM)
Pyrazole-Thiadiazole (6g)EGFR Kinase0.024 acs.org
Pyrazole-Thiadiazole (6g)A549 (Lung)1.537 acs.org
Pyrazole Derivative (P-6)Aurora-A Kinase0.11 researchgate.net
Pyrazole Derivative (P-6)HCT 116 (Colon)0.37 researchgate.net
Pyrazole Derivative (P-6)MCF-7 (Breast)0.44 researchgate.net
Thiophene-based N-phenyl pyrazoline (5)HeLa (Cervical)8.64 japsonline.com
Thiophene-based N-phenyl pyrazoline (5)WiDr (Colorectal)0.25 japsonline.com

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The pyrazole nucleus is a key pharmacophore in the discovery of new antitubercular drugs. researchgate.net Derivatives combining pyrazole with a thiophene ring have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb).

These compounds are thought to interfere with essential cellular processes in Mtb. Some studies have identified the mycobacterial membrane protein Large 3 (MmpL3) as a potential target. nih.gov The efficacy of these compounds is measured by their minimum inhibitory concentration (MIC) against the H37Rv strain of Mtb. Several pyrazole-carboxamide and other pyrazole derivatives have shown significant activity, with some compounds exhibiting MIC values in the low microgram per milliliter range. japsonline.com

Derivative TypeMtb StrainMIC (μg/mL)
Pyrazole-carboxamide (5e)H37Rv3.12 japsonline.com
Pyrazole-carboxamide (5g)H37Rv6.25 japsonline.com
Pyrazole-carboxamide (5m)H37Rv6.25 japsonline.com
1,3,5-Trisubstituted Pyrazole (6)Mtb0.3 (μM) nih.gov
Diarylpyrazole (11f)Mtb H37Rv3.95 cardiff.ac.uk

Beyond the kinases and microbial enzymes mentioned previously, derivatives of the pyrazole-thiophene scaffold have been studied for their inhibitory effects on other medically relevant enzymes.

A significant target is Cyclooxygenase-2 (COX-2) , as detailed in the anti-inflammatory section. The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with improved safety profiles. Thiophene-pyrazole hybrids have been shown to be potent and selective COX-2 inhibitors. nih.govresearchgate.netsemanticscholar.org

While extensive research on this scaffold for the inhibition of 11β-HSD1 , arylamine N-acetyltransferase , or the viral protease Mpro is not as widely reported, the structural motifs of pyrazole and thiophene are known to be present in inhibitors of various enzymes. For example, pyrazole derivatives have been investigated for the inhibition of cholinesterase enzymes, which are relevant in the context of Alzheimer's disease. researchgate.net The data below focuses on the well-documented inhibition of COX-2.

Derivative TypeEnzyme TargetIC50 (μM)
Diarylpyrazole (4b)COX-20.017 semanticscholar.org
Diarylpyrazole (4d)COX-20.098 semanticscholar.org
Thiophene Pyrazole Hybrid (21)COX-20.67 nih.gov
Pyrazolyl-pyrazoline (302)COX-20.26 mdpi.com
Diarylpyrazole (Celecoxib - Reference)COX-20.04 semanticscholar.org

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with better efficacy and fewer side effects. Pyrazole derivatives have long been recognized for their potential as central nervous system agents, including for the treatment of seizures.

The anticonvulsant potential of new compounds is often assessed using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model is used to identify agents that may be effective against absence seizures. Thiophene derivatives have also shown promise in this area. One study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant activity in both MES and 6 Hz seizure tests, with some compounds showing greater potency than the reference drug valproic acid. nih.gov The mechanism for some of these compounds may involve the modulation of voltage-gated sodium and calcium channels. nih.gov

Derivative TypeTest ModelED50 (mg/kg)
3-(3-methylthiophen-2-yl)-1-(2-morpholinoethyl)pyrrolidine-2,5-dione HCl (3)6 Hz134.48 nih.gov
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4)MES62.14 nih.gov
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4)6 Hz75.59 nih.gov
N-(2-hydroxyethyl)decanamide (1)MES22.0 nih.gov
N-(2-hydroxyethyl)stearamide (3)MES20.5 nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

The investigation into the antioxidant properties of heterocyclic compounds has identified pyrazole and thiophene scaffolds as significant contributors to free radical scavenging activities. mdpi.comresearchgate.net Derivatives of this compound are evaluated for their antioxidant potential primarily through their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The most common method for this evaluation is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govmdpi.com In this assay, the antioxidant compound reduces the stable, deep purple DPPH radical to the non-radical, yellow-colored diphenylpicrylhydrazine. nih.govresearchgate.net The degree of color change, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging capacity of the compound. mdpi.comnih.gov

The mechanism of action is rooted in the chemical structure of the pyrazole and thiophene rings. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, can act as a hydrogen donor. researchgate.netnih.gov The thiophene ring, containing a sulfur atom, contributes to the unique electronic properties of the molecule, which can enhance its ability to stabilize free radicals. nih.gov Studies on various pyrazole derivatives have shown that their antioxidant capacity is influenced by the nature and position of substituents on the rings. nih.govresearchgate.net For instance, the presence of electron-donating groups can enhance the radical scavenging activity by facilitating the donation of a hydrogen atom. Conversely, electron-withdrawing groups might diminish this activity. researchgate.net Some pyrazole derivatives have demonstrated scavenging activity comparable to or even exceeding that of standard antioxidants like ascorbic acid and curcumin (B1669340) in DPPH assays. researchgate.net

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives This table is illustrative, based on findings for the broader class of pyrazole derivatives, as specific data for this compound was not available.

Compound ClassAssayKey FindingReference
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamidesDPPH Radical ScavengingCompound with dichloro substitution showed highest % inhibition (92.64%), attributed to electronegative effects. nih.gov
4-Oxy/thio substituted-1H-pyrazol-5(4H)-onesDPPH Radical ScavengingSeveral derivatives exhibited higher scavenging activity than the standard, ascorbic acid. researchgate.net
Thiophene-pyrazole hybridsDPPH Radical ScavengingScreened as effective antioxidant agents. mdpi.com
Pyrazolyl–thiazole derivatives of thiopheneDPPH & Hydroxyl Radical ScavengingCompounds exhibited notable antioxidant activities. rsc.org

Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor expression, based on population density. biorxiv.orgmdpi.com The this compound scaffold and its derivatives represent a promising class of quorum sensing inhibitors (QSIs). These compounds can disrupt bacterial communication without exerting bactericidal pressure, which may reduce the likelihood of resistance development. mdpi.comnih.gov

The primary mechanisms of QS inhibition involve interference with key components of the signaling pathway. This can include:

Inhibition of Signal Generation: Some compounds may block the synthesis of autoinducer molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. mdpi.com

Inhibition of Signal Reception: A common strategy is to antagonize the receptor protein that binds the autoinducer. Derivatives can act as competitive inhibitors, binding to the receptor's active site without activating the downstream signaling cascade, thereby blocking the binding of the native AHL signal molecule. mdpi.comnih.gov

A notable example is 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP), a thiophenesulfonamide derivative containing a pyrazole ring. biorxiv.org PTSP has been identified as a potent inhibitor of the LuxR-type master quorum sensing transcription factor in pathogenic Vibrio species. biorxiv.org It acts specifically on LuxR homologs, demonstrating sub-micromolar efficacy in preventing the expression of genes related to virulence and biofilm formation. biorxiv.org This specificity underscores the potential for developing targeted anti-infective agents that disarm pathogens rather than killing them. nih.gov The mechanism often involves blocking the autoinducer binding pocket of the transcriptional regulator, a hypothesis supported by in silico modeling. biorxiv.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. These studies systematically modify the core structure to identify key chemical features responsible for biological activity and selectivity. nih.govconsensus.app

The biological activity of derivatives is highly dependent on the nature, position, and stereochemistry of substituents on both the pyrazole and thiophene rings. mdpi.comnih.gov

On the Pyrazole Ring: The N1 position of the pyrazole ring is a common site for modification. Attaching different aryl or alkyl groups can significantly influence potency. For instance, in a series of pyrazole-based inhibitors, the substitution pattern on a phenyl ring attached to the pyrazole nitrogen was found to be critical for activity. rsc.org

On the Thiophene Ring: Modifications to the thiophene ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects target binding and pharmacokinetic profiles. nih.gov

General Substituent Effects: Studies on related pyrazole compounds have shown that introducing specific functional groups can enhance activity. For example, the presence of halogen atoms (e.g., chlorine, fluorine) on aryl substituents often leads to increased potency in antimicrobial and antioxidant assays. nih.govresearchgate.net Similarly, the addition of moieties like methyl (-CH3) or acetyl (-COCH3) can significantly impact inhibitory effects. nih.gov The position of these substituents is also vital; for example, a meta-substituted carboxyphenyl group on a pyrazole scaffold showed increased activity against a specific target compared to other isomers. nih.gov

The core this compound structure is considered a "privileged scaffold". nih.govnih.gov This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, leading to a broad range of pharmacological activities. nih.gov

The Pyrazole Moiety: The pyrazole ring is a versatile building block found in numerous FDA-approved drugs. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its stable aromatic nature, allows it to form key interactions within the binding sites of enzymes and receptors. mdpi.comresearchgate.net

The Thiophene Moiety: Thiophene is another privileged heterocycle in drug design. nih.gov The sulfur atom can participate in hydrogen bonding, and its electronic properties can improve binding affinity and specificity towards biological targets. nih.govnih.gov

The Combined Scaffold: The combination of these two heterocyclic rings, linked by a methanol (B129727) bridge, creates a unique three-dimensional structure. This specific arrangement of atoms and functional groups provides a template that can be decorated with various substituents to fine-tune its interaction with specific biological targets, leading to enhanced potency and selectivity. nih.gov

Bioisosteric replacement is a strategy used in drug design to modify a compound's properties (e.g., potency, selectivity, metabolic stability) by substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com

Replacing the Thiophene Ring: Thiophene is often used as a bioisostere for a phenyl ring. nih.gov This substitution can improve metabolic stability by altering sites susceptible to CYP-mediated oxidation and can enhance physicochemical properties like solubility. cambridgemedchemconsulting.com Conversely, other five-membered heteroaromatic rings such as furan, thiazole, or even another pyrazole could be explored as replacements for the thiophene ring to modulate activity. cambridgemedchemconsulting.com

Molecular Modeling and Docking Studies for Target Interaction

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as a this compound derivative, and its biological target at the atomic level. nih.govijpbs.com These studies provide critical insights into the binding mode, affinity, and specificity of a compound, guiding the rational design of more potent derivatives. researchgate.net

Docking simulations place the ligand into the binding site of a target protein (e.g., an enzyme or receptor) with a known three-dimensional structure. researchgate.net The program then calculates a "docking score" or binding energy, which estimates the binding affinity. nih.gov The results reveal key interactions, such as:

Hydrogen Bonds: The pyrazole NH group and the methanol hydroxyl group are potential hydrogen bond donors, while the pyrazole nitrogen atoms and the thiophene sulfur atom can act as acceptors. Docking studies can identify specific amino acid residues in the target's active site (e.g., serine, threonine, histidine) that form these crucial bonds. researchgate.net

Hydrophobic Interactions: The aromatic pyrazole and thiophene rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. researchgate.net

For example, docking studies of various pyrazole derivatives have been performed against targets like receptor tyrosine kinases, protein kinases, and cyclooxygenase (COX) enzymes. nih.govresearchgate.net These studies have successfully predicted that the pyrazole ring is often essential for interaction with the target, fitting deeply within the binding pocket and forming critical hydrogen bonds. nih.govresearchgate.net The docked poses can explain the observed SAR, showing why certain substituents enhance binding while others cause steric clashes or unfavorable interactions. rsc.org

Table 2: Illustrative Docking Study Results for Pyrazole Derivatives This table summarizes findings from studies on various pyrazole derivatives to illustrate the type of data generated from molecular docking.

Compound ClassProtein TargetKey Finding from DockingReference
1,3,4-Thiadiazole-pyrazole derivativesVEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO)Ligands docked deep in the binding pocket; specific derivatives showed minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectively. nih.govresearchgate.net
1,3-Diaryl substituted pyrazole-based thiourea (B124793) derivativesDNA gyraseThe most potent compound was predicted to bind at the active site with good affinity. rsc.org
4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivativesCOX-2 (3LN1)The pyrazole ring was found to be important for interactions with the COX-2 enzyme. researchgate.net

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Computational docking studies are instrumental in predicting how this compound derivatives interact with protein targets. eurasianjournals.com These simulations provide insights into the binding affinities and the specific orientation of the ligand within the protein's active site. The primary goal of this analysis is to elucidate the molecular basis of the ligand's activity, which is often a result of a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For instance, in studies involving pyrazole derivatives, docking simulations have been used to predict their binding modes with various enzymes and receptors. eurasianjournals.comnih.gov The thiophene moiety, with its sulfur atom, can contribute unique electronic properties that may enhance binding affinity and specificity towards biological targets. nih.gov The pyrazole ring is also a versatile pharmacophore known to participate in a wide range of pharmacological interactions. tojqi.net

Table 1: Predicted Interaction Types and Involved Moieties

Interaction Type Involved Moiety on Ligand Potential Interacting Amino Acid Residues
Hydrogen Bonding Pyrazole N-H, Methanol O-H Asp, Glu, Ser, Thr
π-π Stacking Pyrazole ring, Thiophene ring Phe, Tyr, Trp, His

The combination of these heterocyclic rings can lead to hybrid molecules with enhanced biological activities. nih.gov The analysis of these interactions is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective derivatives. nih.gov

Identification of Key Residues for Ligand Binding

A critical aspect of binding mode analysis is the identification of key amino acid residues within the protein's active site that are essential for ligand recognition and binding. Molecular docking and dynamics simulations can pinpoint these residues. chemmethod.com For example, studies on related pyrazole compounds have identified specific tyrosine, serine, and leucine (B10760876) residues as being crucial for forming stable hydrogen bonds and hydrophobic interactions. nih.govnih.gov

These key residues are often highly conserved across related protein families, and their identification can provide valuable information for designing broad-spectrum inhibitors or, conversely, highly selective ligands. The interaction with these residues is a determining factor for the compound's inhibitory activity. japsonline.com

Table 2: Examples of Key Residue Interactions from Studies on Analogous Compounds

Protein Target (Example) Key Interacting Residues Type of Interaction Reference Compound Class
Cyclin-Dependent Kinase 2 (CDK2) TYR:124, TYR:72, SER:293 Hydrogen Bonding 3,5-diaryl-1H-pyrazole derivatives

Understanding these key interactions allows for the strategic modification of the ligand to enhance its binding affinity and, consequently, its biological activity.

Virtual Screening Approaches for New Biological Targets

Virtual screening is a powerful computational technique used to identify potential new biological targets for a given compound or to discover new active compounds for a known target from large chemical libraries. tojqi.net For derivatives of this compound, virtual screening can be employed to explore their polypharmacology, which is the ability of a compound to interact with multiple targets. scienceopen.com

This process typically involves docking the compound's structure against a panel of known protein structures. tojqi.net The results are then ranked based on predicted binding affinity, allowing for the prioritization of potential targets for further experimental validation. mdpi.com This approach accelerates the drug discovery process by identifying novel therapeutic applications for existing chemical scaffolds. eurasianjournals.com

In Silico ADMET Predictions (Focus on Methodology, not actual drug properties)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery, aimed at identifying compounds with favorable pharmacokinetic and safety profiles. semanticscholar.org The methodologies employed provide predictive data on how a drug candidate is likely to behave in a biological system.

Computational Prediction of Absorption and Distribution Properties

The prediction of absorption and distribution properties is typically achieved using quantitative structure-property relationship (QSPR) models and physicochemical descriptors. rjptonline.org These models correlate a compound's structural features with its ability to be absorbed (e.g., intestinal absorption, Caco-2 permeability) and distributed throughout the body (e.g., plasma protein binding, blood-brain barrier penetration). japsonline.com

Web-based tools and specialized software are often used to calculate properties such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). wjpls.org These parameters are critical in predicting oral bioavailability and the ability of a compound to reach its target site. nih.gov

In Silico Metabolic Stability Predictions

Computational methods for predicting metabolic stability focus on identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. mdpi.com Models can predict which atoms in the molecule are most susceptible to metabolic reactions such as oxidation, reduction, and hydrolysis. tojqi.net

These predictions are often based on substrate-enzyme docking simulations and machine learning models trained on large datasets of known metabolic pathways. researchgate.net By identifying potential metabolic liabilities early on, medicinal chemists can modify the compound's structure to improve its metabolic stability and pharmacokinetic profile.

Binding to Specific Pharmacological Targets (e.g., receptors, enzymes)

The prediction of binding to specific pharmacological targets is a core component of in silico drug discovery. scienceopen.com As discussed in the context of ligand-protein interaction prediction, molecular docking is a primary tool for this purpose. researchgate.net By simulating the interaction of a ligand with a target protein, it is possible to estimate the binding affinity and predict whether a compound is likely to act as an agonist, antagonist, or inhibitor. nih.gov These computational predictions help in prioritizing compounds for synthesis and biological testing. eurasianjournals.com

Emerging Applications and Material Science Relevance

Applications in Advanced Materials

The distinct electronic and structural characteristics of (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol make it a promising candidate for the development of novel advanced materials. The synergistic interaction between the pyrazole (B372694) and thiophene (B33073) rings gives rise to intriguing optical and electronic properties that are currently being explored for various technological applications.

While direct studies on the optoelectronic and photoluminescent properties of this compound are not extensively documented, the characteristics of analogous pyrazole-thiophene derivatives provide valuable insights into its potential. Pyrazole derivatives are known for their fluorescent properties, including high quantum yields and good photostability, making them suitable for bioimaging applications nih.gov. The incorporation of a thiophene ring, a well-known component in organic optoelectronic materials, is expected to enhance these properties.

Research on related pyrazole-thiophene compounds has shown that the combination of these two heterocyclic systems can lead to materials with tunable emission spectra, extending into the near-infrared (NIR) region researchgate.net. The substitution on the pyrazoline skeleton with moieties like thiophene has been shown to result in green, blue, and violet emissions researchgate.net. This suggests that this compound could serve as a valuable scaffold for developing new photoluminescent materials. The inherent donor-acceptor character that can arise from the interaction between the pyrazole and thiophene rings is a key factor in tuning the electro-optical properties of these materials taylorfrancis.com.

Table 1: Photoluminescence Properties of Selected Pyrazoline Derivatives with Heterocyclic Substituents.
CompoundSubstituentEmission ColorFluorescence Decay Time (ns)Quantum Yield
IThiopheneGreen3.420.83
IIFuranBlue2.650.76
IIIPyridineViolet2.830.78
Data adapted from a study on the effect of heterocyclic substitution on the photoluminescence of pyrazoline compounds. researchgate.net

The field of non-linear optics (NLO) is another area where this compound shows significant promise. Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit large second-order NLO responses. The pyrazole and thiophene moieties can act as donor and acceptor units, and the π-conjugated system facilitates intramolecular charge transfer, a key requirement for NLO activity.

Studies on pyrazole-thiophene-based amide derivatives have demonstrated their potential as NLO materials. nih.govums.edu.mydntb.gov.ua Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to predict the NLO properties of such compounds, with results indicating that specific substitutions can significantly enhance the NLO response. nih.govums.edu.mydntb.gov.ua For instance, certain synthesized pyrazole-thiophene amides have been shown to exhibit a better non-linear optical response compared to others in the same series, highlighting the tunability of these systems. nih.govums.edu.mydntb.gov.ua The investigation of pyrazoline derivatives has also revealed their tailored third-order nonlinear optical responses, making them promising candidates for applications in photonics and optoelectronics. researchgate.net

The development of chemical sensors is a rapidly growing field, and organic compounds play a crucial role as the active sensing materials. While specific research on the use of this compound in sensor applications is limited, the known properties of pyrazole and thiophene derivatives suggest its potential in this area. Pyrazole derivatives, due to their N-donor character, are ideal for cation detection. nih.gov The ability of the pyrazole ring to coordinate with metal ions, coupled with the electronic properties of the thiophene ring, could be harnessed to develop selective and sensitive sensors for various analytes. The photoluminescent properties of this compound could be modulated upon binding to a target analyte, forming the basis for a fluorescent chemosensor.

Role as Intermediates in Organic Synthesis

Beyond its potential in material science, this compound is a valuable intermediate in organic synthesis, providing a versatile scaffold for the construction of more complex molecules.

The pyrazole and thiophene rings are fundamental building blocks in medicinal chemistry and drug discovery. This compound serves as a strategic precursor for the synthesis of a variety of fused and substituted heterocyclic systems. The hydroxyl group of the methanol (B129727) moiety provides a reactive handle for further functionalization. For instance, it can be oxidized to an aldehyde, which can then participate in a range of condensation and cyclization reactions to build more elaborate molecular frameworks.

Research has shown that pyrazole-4-carbaldehydes are versatile precursors for the synthesis of various pyrazole-fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines semanticscholar.org. The conversion of a pyrazolyl-methanol to the corresponding aldehyde is a key step in these synthetic routes. For example, (3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol has been used as a precursor to synthesize more complex pyrazole derivatives through its conversion to a 4-(chloromethyl)pyrazole intermediate semanticscholar.org. This highlights the potential of this compound to be a valuable starting material for the synthesis of novel bioactive compounds.

The presence of a stereocenter at the carbon atom bearing the hydroxyl group in this compound introduces the possibility of using this compound as a chiral building block in asymmetric synthesis. While the resolution of the racemic mixture and the application of its enantiomers in synthesis have not been extensively reported, the synthesis of chiral pyrazole derivatives is an active area of research.

For example, stereoselective methods have been developed for the synthesis of novel chiral pyrazole derivatives using chiral auxiliaries like tert-butanesulfinamide. nih.gov Although this research does not directly involve this compound, it demonstrates the feasibility and importance of accessing enantiomerically pure pyrazole-containing compounds. The separated enantiomers of this compound could serve as valuable synthons for the preparation of chiral ligands for asymmetric catalysis or as key intermediates in the synthesis of enantiomerically pure pharmaceutical agents.

Agrochemical and Dye Applications

The integration of pyrazole and thiophene functionalities within a single molecular framework presents intriguing possibilities for the development of novel agrochemicals and dyes. Both pyrazole and thiophene derivatives have established roles in these industries, and their combination could lead to compounds with enhanced or novel properties.

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides. tandfonline.com Its derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for the development of new crop protection agents. Research has shown that various substituted pyrazoles display significant herbicidal activity. tandfonline.combenthamdirect.com For instance, some pyrazole derivatives have been found to be potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, leading to bleaching and death of weeds. rsc.org

Similarly, thiophene and its derivatives have demonstrated considerable pesticidal, including insecticidal and fungicidal, activity. researchgate.netencyclopedia.pub Thiophene-based compounds can act as effective agents against a variety of agricultural pests. researchgate.net Notably, some thiophene derivatives exhibit photoactivated insecticidal properties, where their toxicity to insects is significantly enhanced upon exposure to light. acs.orgnih.gov

The combination of these two active moieties in this compound could potentially lead to a synergistic effect, resulting in a broad-spectrum pesticide with a novel mode of action. The specific substitution pattern and the methanol bridge could influence its selectivity and efficacy against target pests and weeds.

Below is a table illustrating the herbicidal activity of some pyrazole derivatives, showcasing the potential of this class of compounds.

Compound Target Weed Activity Level Reference
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis L.Excellent post-emergence tandfonline.com
4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazideBrassica campestris100% inhibition benthamdirect.com
PyrazoxyfenBarnyard grassGood rsc.org

Both pyrazole and thiophene rings are valuable building blocks in the design of organic chromophores for dyes and pigments. researchgate.netespublisher.comrsc.orgespublisher.com The pyrazole nucleus can act as a versatile scaffold in the synthesis of azo dyes and other colored materials. nih.gov The nitrogen atoms in the pyrazole ring can influence the electronic properties of the molecule, contributing to its color and photophysical characteristics. rsc.org

Thiophene, being an electron-rich aromatic system, is frequently used as a π-conjugated spacer in push-pull chromophores. acs.org Its ability to facilitate electron delocalization makes it an excellent component for tuning the absorption and emission properties of dyes. nih.gov Thiophene-based azo dyes, for example, are known for their vibrant colors and good fastness properties. researchgate.netespublisher.comespublisher.com

The molecule this compound, by combining these two heterocycles, has the foundational elements of a push-pull system. The electron-donating potential of the thiophene ring and the electron-accepting or modulating character of the pyrazole ring, influenced by the methanol substituent, could give rise to interesting optical properties. Further derivatization of this core structure could lead to the development of novel dyes with applications in textiles, printing, and advanced materials.

The following table provides examples of how pyrazole and thiophene moieties are used in chromophore design.

Chromophore Type Heterocyclic Core Key Feature Potential Application
Azo DyePyrazoleActs as a coupling component or part of the diazonium saltTextile dyeing, pigments
Push-Pull ChromophoreThiopheneServes as a π-conjugated bridgeNonlinear optics, solar cells
Fluorescent ProbePyrazoleModulates the photophysical properties of a fluorophoreChemical sensing

Industrial Relevance and Scalability Considerations

The industrial viability of any new chemical entity depends not only on its performance but also on the feasibility and cost-effectiveness of its synthesis. Both pyrazole and thiophene derivatives are, in general, accessible through well-established synthetic methodologies, suggesting that the production of this compound on a larger scale could be achievable.

The synthesis of pyrazole scaffolds can be accomplished through various routes, including the condensation of 1,3-dicarbonyl compounds with hydrazines, which is a widely used and scalable method. nih.govresearchgate.net Numerous strategies for the synthesis of substituted pyrazoles have been developed, allowing for a high degree of structural diversity. mdpi.commdpi.com

Similarly, industrial-scale synthesis of thiophene is well-established, often involving the reaction of butane with sulfur at high temperatures or the reaction of acetylene (B1199291) with hydrogen sulfide. pharmaguideline.com A variety of methods also exist for the synthesis of functionalized thiophenes, which would be necessary for the production of the target molecule.

The synthesis of this compound would likely involve a multi-step process, potentially starting from readily available pyrazole and thiophene precursors. The scalability of such a process would depend on factors such as the cost of starting materials, the efficiency of each synthetic step, and the ease of purification of the final product. Given the broad utility of pyrazole and thiophene derivatives in various industries, including pharmaceuticals and agrochemicals, the development of scalable synthetic routes for new derivatives is an active area of research. nih.govnbinno.com

Conclusion and Future Research Directions

Summary of Key Findings on (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol

This compound represents a specific molecular architecture within the broader and scientifically significant class of pyrazole-thiophene hybrids. While dedicated research on this exact molecule is not extensively documented in publicly available literature, a summary of key findings can be extrapolated from the vast body of research on closely related analogues and the parent heterocyclic systems.

The pyrazole (B372694) moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties. rsc.org Similarly, the thiophene (B33073) ring is a versatile heterocyclic scaffold known to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, with demonstrated antimicrobial, anti-inflammatory, and antitumor activities. rsc.orgrsc.org The hybridization of these two moieties is a strategic approach in medicinal chemistry aimed at creating novel chemical entities with potentially synergistic or enhanced pharmacological profiles. rsc.org

Research on analogous pyrazole-thiophene structures suggests that they are promising candidates for the development of new therapeutic agents. Studies on various derivatives have revealed significant antimicrobial and antioxidant activities. rsc.orgsemanticscholar.org For instance, certain thiophene-appended pyrazoles have shown excellent inhibition against various bacterial and fungal strains. semanticscholar.org Furthermore, computational studies, including Density Functional Theory (DFT) calculations and molecular docking, have been instrumental in understanding the electronic properties and potential biological target interactions of these hybrid molecules, guiding the rational design of more potent derivatives. rsc.orgmdpi.com

Challenges and Opportunities in the Synthesis and Application of Pyrazole-Thiophene Hybrids

The synthesis and application of pyrazole-thiophene hybrids, including this compound, present both challenges and significant opportunities for innovation.

Challenges:

Multi-step Syntheses: The construction of these hybrid molecules often involves multi-step synthetic routes, which can be time-consuming and may require the use of protecting groups, adding to the complexity and cost of the process. rsc.orgmdpi.com

Solubility and Formulation: Like many heterocyclic compounds, some pyrazole-thiophene derivatives may exhibit poor solubility in aqueous media, posing challenges for formulation and in vivo bioavailability.

Comprehensive Biological Evaluation: The diverse biological activities of this class of compounds necessitate extensive and resource-intensive screening to identify specific and potent therapeutic applications.

Opportunities:

Combinatorial Chemistry and High-Throughput Screening: The modular nature of pyrazole-thiophene synthesis is well-suited for the application of combinatorial chemistry approaches to generate large libraries of diverse analogues for high-throughput screening, accelerating the discovery of lead compounds.

Green Synthesis Approaches: There is an opportunity to develop more environmentally benign synthetic methods, such as using green solvents or catalysts, to produce these compounds in a more sustainable manner. researchgate.net

Advanced Drug Delivery Systems: The challenges of poor solubility can be overcome through the use of advanced drug delivery technologies, such as nanoformulations, to enhance the therapeutic potential of promising candidates.

Computational Chemistry and AI: The use of computational tools, including machine learning and artificial intelligence, can aid in predicting the biological activity and pharmacokinetic properties of novel pyrazole-thiophene hybrids, thereby streamlining the drug discovery process. rsc.orgmdpi.com

Promising Avenues for Further Academic and Industrial Research on this Compound Class

The field of pyrazole-thiophene hybrids is ripe with possibilities for further exploration in both academic and industrial settings.

Academic Research:

Exploration of Novel Synthetic Methodologies: The development of novel, efficient, and stereoselective synthetic routes to access a wider range of pyrazole-thiophene scaffolds remains a key area for academic research. This includes the exploration of multicomponent reactions and novel catalytic systems. nih.gov

Investigation of Mechanism of Action: For compounds that show significant biological activity, detailed mechanistic studies are crucial to understand their mode of action at the molecular level. This can unveil new biological targets and pathways.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to delineate the structural features responsible for the observed biological activities. This knowledge is essential for the rational design of more potent and selective analogues. nih.gov

Industrial Research:

Therapeutic Applications: The broad spectrum of biological activities associated with pyrazole derivatives suggests that pyrazole-thiophene hybrids could be developed as novel therapeutics for a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govnih.gov

Agrochemicals: The structural motifs of pyrazole and thiophene are also found in various agrochemicals. Therefore, this compound class holds potential for the development of new pesticides and herbicides. chemimpex.com

Materials Science: Heterocyclic compounds are increasingly being explored for their applications in materials science, for example, as organic light-emitting diodes (OLEDs) or sensors. The unique photophysical properties of some pyrazole-thiophene derivatives could be exploited in this area. chemimpex.com

Interdisciplinary Perspectives and Collaborative Research Initiatives

The full potential of this compound and related pyrazole-thiophene hybrids can best be realized through interdisciplinary collaboration.

Chemistry and Biology: A close collaboration between synthetic organic chemists and biologists is essential for the design, synthesis, and biological evaluation of new compounds.

Computational Science: The integration of computational chemistry and bioinformatics can significantly accelerate the drug discovery and development pipeline by providing insights into molecular properties, target interactions, and potential off-target effects. nih.gov

Pharmacology and Medicine: For promising lead compounds, collaboration with pharmacologists and clinicians is necessary to advance them through preclinical and clinical development.

Academia-Industry Partnerships: Collaborative initiatives between academic research groups and pharmaceutical or agrochemical companies can bridge the gap between basic research and the commercialization of new products, facilitating the translation of scientific discoveries into tangible benefits for society.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1H-Pyrazol-4-yl)(thiophen-3-yl)methanol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. Key steps include:
  • Hydrazine Cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours), followed by recrystallization from ethanol to isolate the pyrazole-thiophene hybrid .
  • Mannich Reaction : Introducing substituents via NCH₂N-linked bis-functionalization, as demonstrated in diaza-18-crown-6 derivatives, to enhance structural diversity .
  • Reduction Steps : Stannous chloride (SnCl₂·2H₂O) in ethanol under prolonged reflux (16 hours) for nitro-to-amine reductions in intermediates .
  • Optimization : Adjusting solvent polarity (e.g., DMF/ethanol mixtures) and reaction time to improve yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) and carbon connectivity .
  • IR Spectroscopy : Confirm hydroxyl (OH stretch ~3200–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Verify purity (>95%) and stoichiometric composition .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer :
  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are processed using SHELXL for small-molecule refinement. Challenges include handling twinned data and resolving hydrogen-bonding networks .
  • Refinement Steps :

Initial Model : SHELXD for phase determination via dual-space methods.

Hydrogen Placement : SHELXPRO for automated H-atom positioning, except for hydroxyl groups, which require manual adjustment.

Validation : R-factor convergence (<5%) and analysis of residual electron density maps .

  • Case Study : In benzothiophene-tetrazole analogs, dihedral angles between heterocyclic rings (e.g., 88.8° in (I) vs. 60.9° in (II)) were critical for understanding molecular planarity .

Q. What in vitro assays are used to evaluate the 11β-HSD1 inhibitory activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays :

Recombinant 11β-HSD1 : Expressed in HEK-293 cells, incubated with cortisone and NADPH. Inhibition is measured via cortisol production (LC-MS/MS) .

IC₅₀ Determination : Dose-response curves (0.1–100 µM) using fluorescent probes (e.g., 19-nor-androstenedione derivatives) .

  • Structural-Activity Relationship (SAR) : Methanone derivatives with 4-arylpiperidinyl substituents showed enhanced potency (IC₅₀ < 50 nM) due to hydrophobic interactions with the enzyme’s active site .

Q. How do tautomeric equilibria and substituent effects influence the reactivity and bioactivity of this compound?

  • Methodological Answer :
  • Tautomerism Analysis :
  • Thione-Thiol Equilibrium : IR and ¹H NMR track S-H (2550 cm⁻¹) vs. C=S (1250 cm⁻¹) shifts in triazole-thione derivatives .
  • Pyrazole Tautomers : Computational studies (DFT) predict dominant 1H-pyrazol-4-yl forms due to resonance stabilization .
  • Substituent Effects :
  • Electron-Withdrawing Groups (EWGs) : Enhance metabolic stability but reduce solubility (e.g., CF₃ at thiophene-3-yl increases logP by 0.8 units) .
  • Hydroxyl Group : Participates in hydrogen bonding with target enzymes (e.g., 11β-HSD1), as shown in co-crystallization studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Source Identification : Compare assay conditions (e.g., cell lines, enzyme sources). For example, HEK-293 vs. CHO cells may yield varying IC₅₀ due to differential enzyme expression .
  • Purity Verification : LC-MS and elemental analysis ensure compounds are >95% pure, excluding impurities as activity confounders .
  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize tautomers, altering binding affinities. Standardize solvent systems across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.